molecular formula C10H8ClIO B8704173 5-chloro-3-(2-iodoethyl)benzofuran CAS No. 796851-79-1

5-chloro-3-(2-iodoethyl)benzofuran

Cat. No.: B8704173
CAS No.: 796851-79-1
M. Wt: 306.53 g/mol
InChI Key: SOUMQPQAINECAL-UHFFFAOYSA-N
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Description

5-Chloro-3-(2-iodoethyl)benzofuran is an organic compound with the CAS Number 796851-79-1. It has a molecular formula of C 10 H 8 ClIO and a molecular weight of 306.53 g/mol . This benzofuran derivative is characterized by a chloro substituent at the 5-position and a 2-iodoethyl chain at the 3-position of the benzofuran core, a structure that makes it a valuable intermediate in synthetic organic chemistry. As a building block, this compound is primarily used in research and development for constructing more complex molecules. Its molecular structure features both halogen atoms (chlorine and iodine) that can undergo further functionalization through various cross-coupling reactions, nucleophilic substitutions, and cyclization processes . Researchers can leverage this compound in the exploration of new chemical entities, particularly in the field of medicinal chemistry where the benzofuran scaffold is of significant interest. The iodine atom on the ethyl side chain offers a reactive handle for structure-activity relationship (SAR) studies, allowing for the introduction of diverse pharmacophores. This product is intended for research applications in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate personal protective equipment, adhering to all relevant safety protocols.

Properties

CAS No.

796851-79-1

Molecular Formula

C10H8ClIO

Molecular Weight

306.53 g/mol

IUPAC Name

5-chloro-3-(2-iodoethyl)-1-benzofuran

InChI

InChI=1S/C10H8ClIO/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6H,3-4H2

InChI Key

SOUMQPQAINECAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CO2)CCI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-(2-iodoethyl)benzofuran can be achieved through several synthetic routes One common method involves the halogenation of benzofuran derivatives The process typically starts with the chlorination of benzofuran to introduce the chlorine atom at the 5-position

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and substitution reactions using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-(2-iodoethyl)benzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups in the compound.

    Substitution: The chlorine and iodine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as sodium iodide in acetone or other halogenating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzofuran compounds.

Scientific Research Applications

5-chloro-3-(2-iodoethyl)benzofuran has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activities make it a candidate for studying its effects on biological systems.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-3-(2-iodoethyl)benzofuran involves its interaction with specific molecular targets and pathways. The presence of halogen atoms in the compound’s structure can influence its reactivity and binding affinity to biological targets. The exact mechanism may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Data Tables

Table 1: Binding Energies of Benzofuran Derivatives vs. Reference Compounds

Compound Binding Energy (kcal/mol) RMSD Source
5c (Benzofuran derivative) -5.29 0.38
Streptomycin -5.99 0.35
Fluconazole -5.47 0.37

Table 2: Structural Comparison of Halogenated Benzofurans

Compound Substituents Key Interactions Biological Activity
This compound 5-Cl, 3-(2-iodoethyl) Halogen bonding, C–H···π Antimicrobial (theorized)
5-Chloro-3-methylsulfinyl-2-(4-iodophenyl)-1-benzofuran 5-Cl, 3-SO, 2-(4-I-Ph) I···O, π–π stacking Antitumor
5-Chloro-3-methylbenzofuran 5-Cl, 3-CH₃ Hydrophobic interactions Low activity

Q & A

Q. What are the established synthetic routes for 5-chloro-3-(2-iodoethyl)benzofuran, and how do reaction conditions influence yield and purity?

The synthesis typically involves oxidation of a sulfanyl precursor (e.g., 5-chloro-3-ethylsulfanyl-2-(4-iodophenyl)-1-benzofuran) using 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane at 273 K, followed by purification via column chromatography (hexane/ethyl acetate, 1:1 v/v) . Key factors affecting yield (76% reported) include:

  • Stoichiometry : Excess mCPBA may lead to over-oxidation.
  • Temperature : Lower temperatures minimize side reactions.
  • Purification : Gradient elution optimizes separation of sulfinyl derivatives from unreacted starting material.

Q. How can researchers confirm the molecular conformation of this compound derivatives?

X-ray crystallography is the gold standard. For example:

  • The benzofuran core is planar (mean deviation: 0.015 Å), with a dihedral angle of 9.4° between the benzofuran and iodophenyl rings .

  • Key parameters :

    Space Groupaa (Å)bb (Å)cc (Å)β\beta (°)
    P21/nP2_1/n11.978210.460412.9624107.827

Advanced Research Questions

Q. What intermolecular interactions stabilize the crystal structure of this compound, and how do they influence material properties?

The crystal lattice is stabilized by:

  • C–H···π interactions : Between methylene H atoms and adjacent benzofuran rings (distance: ~3.0–3.2 Å) .
  • I···O contacts : Short I···O interactions (3.142 Å, angle 158.24°) suggest weak halogen bonding, which may affect solubility and melting points .
  • Implications : These interactions guide co-crystal design for enhanced thermal stability or controlled release in drug delivery systems.

Q. How do substituents on the benzofuran core impact pharmacological activity, and what in vitro assays are recommended for evaluation?

Substituents like sulfinyl or iodophenyl groups modulate bioactivity:

  • Antimicrobial assays : Disk diffusion against Staphylococcus aureus or Escherichia coli .
  • Antitumor screening : MTT assays using HeLa or MCF-7 cell lines .
  • Structure–activity relationship (SAR) : Electron-withdrawing groups (e.g., Cl, I) enhance cytotoxicity by increasing electrophilicity .

Q. How can researchers resolve contradictions in crystallographic data between similar benzofuran derivatives?

Case study: Dihedral angles between benzofuran and aryl rings vary with substituents:

  • 9.4° in 5-chloro-3-ethylsulfinyl-2-(4-iodophenyl)-1-benzofuran .
  • Up to 20° in analogues with bulkier groups (e.g., cyclohexylsulfinyl) .
    Resolution strategy :

Compare packing forces (e.g., steric hindrance vs. intermolecular interactions).

Use computational modeling (DFT) to assess torsional energy barriers.

Validate with temperature-dependent crystallography to identify dynamic effects.

Methodological Guidance

Q. What analytical techniques are critical for characterizing sulfinyl derivatives of benzofuran?

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR distinguish sulfinyl (SO) from sulfanyl (S) groups via deshielding effects (e.g., SO peaks at δ 2.8–3.2 ppm) .
  • HPLC-MS : Confirms molecular ion peaks and detects oxidation byproducts.
  • Single-crystal XRD : Resolves stereochemical ambiguity in sulfoxide configurations .

Q. How should researchers design experiments to assess the stability of this compound under physiological conditions?

  • Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS over 24–72 hours.
  • Photostability : Expose to UV light (λ = 254 nm) and track changes using UV-vis spectroscopy.
  • Thermal analysis : DSC/TGA to determine decomposition thresholds (>440 K reported) .

Data Interpretation and Contradictions

Q. Why might reported melting points for benzofuran derivatives vary across studies?

Variations arise from:

  • Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic).
  • Purity : Column chromatography conditions (e.g., solvent ratios) affect residual solvents .
  • Measurement methods : Differential scanning calorimetry (DSC) vs. capillary melting.

Q. How to address discrepancies in biological activity data for structurally similar compounds?

  • Standardize assays : Use identical cell lines and incubation times.
  • Control variables : Match solvent (e.g., DMSO concentration ≤0.1%).
  • Meta-analysis : Compare logPP and IC50_{50} values to identify outliers .

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